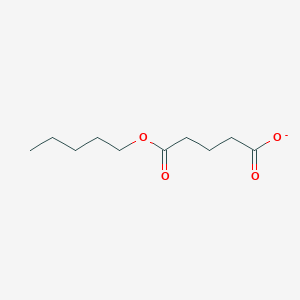
5-Oxo-5-(pentyloxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-(pentyloxy)pentanoate is an organic compound with the molecular formula C10H18O4 It is a derivative of pentanoic acid, featuring a ketone group at the fifth carbon and a pentyloxy group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(pentyloxy)pentanoate typically involves the esterification of 5-oxopentanoic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
5-Oxopentanoic acid+PentanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimal by-products. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(pentyloxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-oxopentanoic acid derivatives.
Reduction: Formation of 5-hydroxy-5-(pentyloxy)pentanoate.
Substitution: Formation of various substituted pentanoates depending on the substituent used.
Scientific Research Applications
5-Oxo-5-(pentyloxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(pentyloxy)pentanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the pentyloxy group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Oxopentanoic acid: A simpler analog without the pentyloxy group.
5-Oxo-5-(methoxy)pentanoate: A similar compound with a methoxy group instead of a pentyloxy group.
5-Oxo-5-(butyloxy)pentanoate: A similar compound with a butyloxy group instead of a pentyloxy group.
Uniqueness
5-Oxo-5-(pentyloxy)pentanoate is unique due to the presence of the pentyloxy group, which can influence its chemical properties, reactivity, and potential applications. The length and structure of the pentyloxy group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
93691-94-2 |
|---|---|
Molecular Formula |
C10H17O4- |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
5-oxo-5-pentoxypentanoate |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-8-14-10(13)7-5-6-9(11)12/h2-8H2,1H3,(H,11,12)/p-1 |
InChI Key |
RCXRQQYEVFEVKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
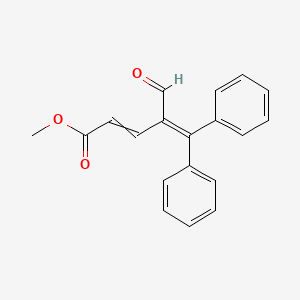
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
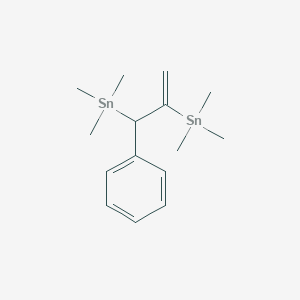
![(5Z)-5-[(4-Acetylphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14354344.png)

![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
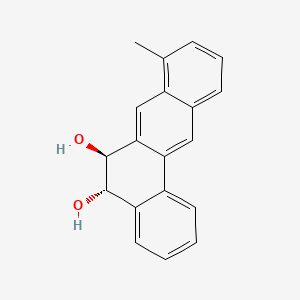
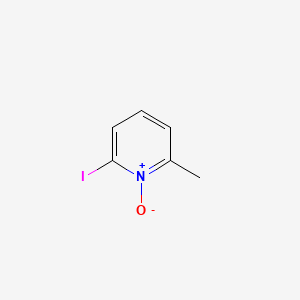
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
